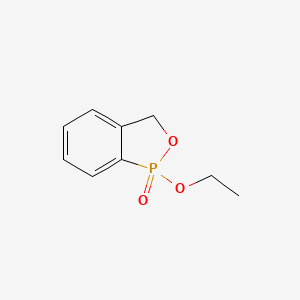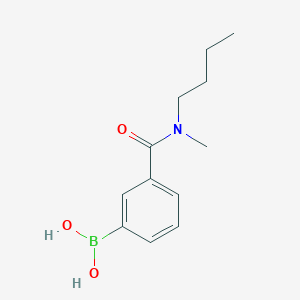
3-(Butyl(Methyl)carbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butyl(methyl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to yield phenylboronic acid.
Introduction of the Butyl(Methyl)carbamoyl Group: The phenylboronic acid is then subjected to a reaction with butyl isocyanate and methylamine under controlled conditions to introduce the butyl(methyl)carbamoyl group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is synthesized in situ and then reacted with various electrophiles to form the desired product .
化学反応の分析
Types of Reactions
3-(Butyl(Methyl)carbamoyl)phenylboronic acid can undergo several types of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
科学的研究の応用
3-(Butyl(Methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Butyl(Methyl)carbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies. The boronic acid group interacts with the active sites of enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group.
3-(Methylcarbamoyl)phenylboronic Acid: Similar structure but with a methylcarbamoyl group instead of butyl(methyl)carbamoyl.
m-Tolylboronic Acid: Contains a methyl group on the phenyl ring instead of the carbamoyl group.
Uniqueness
3-(Butyl(Methyl)carbamoyl)phenylboronic acid is unique due to the presence of the butyl(methyl)carbamoyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it particularly useful in specialized applications where specific interactions with biological targets or unique reactivity patterns are required.
特性
分子式 |
C12H18BNO3 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC名 |
[3-[butyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-3-4-8-14(2)12(15)10-6-5-7-11(9-10)13(16)17/h5-7,9,16-17H,3-4,8H2,1-2H3 |
InChIキー |
QFNMQOOIZQITQI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


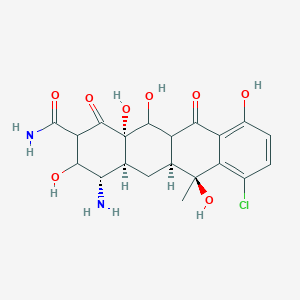
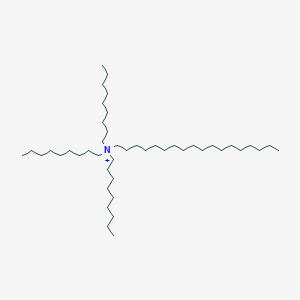
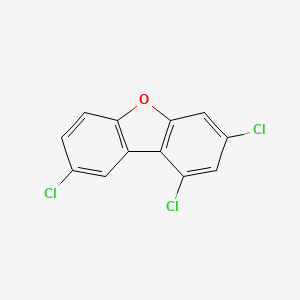
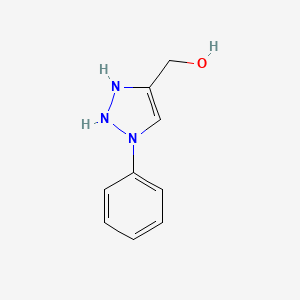
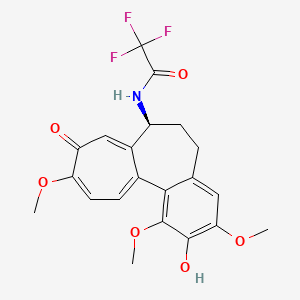
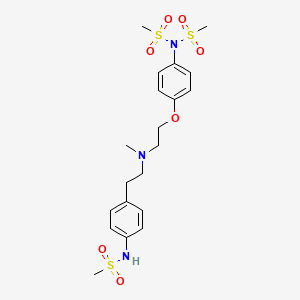
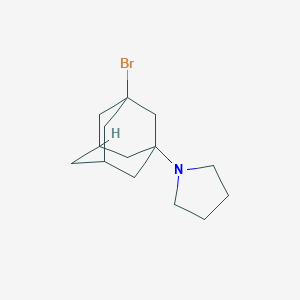
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
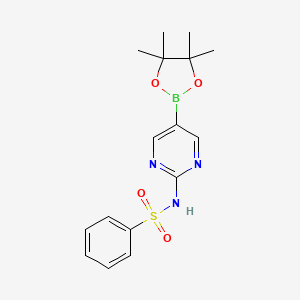
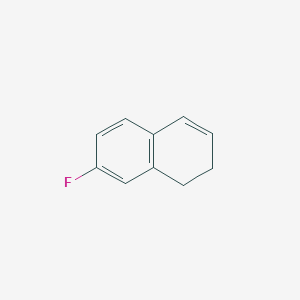
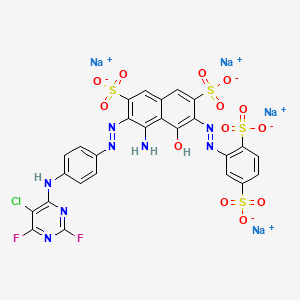

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
